AR-C133913XX

Vue d'ensemble

Description

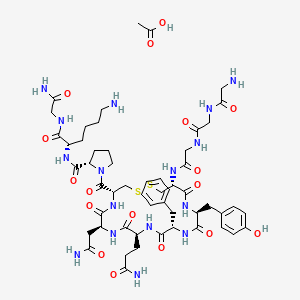

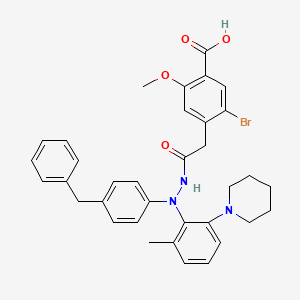

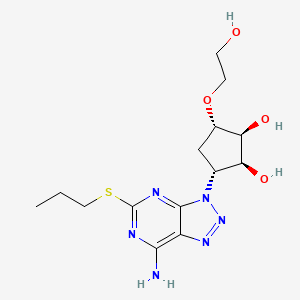

AR-C133913XX is a metabolite of Ticagrelor . Ticagrelor is the first reversible oral P2Y12 receptor antagonist, providing faster, greater, and more consistent ADP-receptor inhibition than Clopidogrel . It is used in the treatment of acute coronary syndromes (ACS) .

Synthesis Analysis

The formation of AR-C133913XX most likely occurred via Cytochrome P450 (CYP) 3A4, with a lesser contribution from CYP3A5 . Potential interactions between ticagrelor and inducers or inhibitors of CYP3A4 were evaluated in clinical pharmacology .Molecular Structure Analysis

The molecular formula of AR-C133913XX is C14H22N6O4S . Its average mass is 370.427 Da and its monoisotopic mass is 370.142334 Da . It has 4 defined stereocentres .Chemical Reactions Analysis

AR-C133913XX reversibly blocks the A2A adenosine receptor in the caco-2 cells in order to reduce blood flow and increase vasoconstriction . It also has antiplatelet properties, which are due to its ability to inhibit platelet aggregation . AR-C133913XX is metabolized by glucuronidation and eliminated by renal excretion .Physical And Chemical Properties Analysis

AR-C133913XX has a molecular weight of 370.43 g/mol . Its XLogP3-AA is -0.8 .Applications De Recherche Scientifique

Summary of the Application

AR-C133913XX is a major inactive metabolite of Ticagrelor, a medication used for the management of patients with acute coronary syndromes . In this study, a method was developed for the simultaneous determination of plasma concentrations of Ticagrelor, its two metabolites (including AR-C133913XX), and four major constituents of tea polyphenols in rats .

Methods of Application or Experimental Procedures

A liquid chromatography–tandem mass spectrometry method was used for the simultaneous determination of plasma concentrations of Ticagrelor, its two metabolites, and four major constituents of tea polyphenols in rats . Diazepam was used as an internal standard, and plasma samples were extracted using a liquid–liquid extraction technique .

Results or Outcomes

The method was fully validated to be reliable and reproducible in accordance with FDA guidelines on bioanalytical method validation . The method was then successfully applied for a pharmacokinetic study of Ticagrelor, its two metabolites, and four major constituents of tea polyphenols in rat plasma after oral administration of Ticagrelor and tea polyphenol extracts .

2. Pharmacokinetics and Pharmacodynamics in Patients with Acute Coronary Syndrome

Summary of the Application

AR-C133913XX is a major inactive metabolite of Ticagrelor, a medication used for the management of patients with acute coronary syndromes . This study aimed to evaluate the antiplatelet effects and the pharmacokinetic parameters of Ticagrelor in Chinese patients with acute coronary syndrome without opioid administration .

Methods of Application or Experimental Procedures

A sample size of 30 eligible patients with acute coronary syndrome were enrolled in this study . Blood samples were obtained predose and 1, 2, 4, 8, and 12 h after a 180 mg loading dose of Ticagrelor . P2Y12 reactivity units (PRU) and plasma concentrations of Ticagrelor and its two metabolites were measured .

Results or Outcomes

For Chinese patients with acute coronary syndrome, at least 4 h was needed to achieve an adequate antiplatelet effect for Ticagrelor loading dose . There were no differences in pharmacokinetics or pharmacodynamics between Chinese patients with ST segment elevation myocardial infarction (STEMI) and non-ST segment elevation myocardial infarction (NSTEMI) .

Propriétés

IUPAC Name |

(1S,2S,3R,5S)-3-(7-amino-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N6O4S/c1-2-5-25-14-16-12(15)9-13(17-14)20(19-18-9)7-6-8(24-4-3-21)11(23)10(7)22/h7-8,10-11,21-23H,2-6H2,1H3,(H2,15,16,17)/t7-,8+,10+,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTYBSYIHUFBLKV-YKDSUIRESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC(C(C3O)O)OCCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCSC1=NC(=C2C(=N1)N(N=N2)[C@@H]3C[C@@H]([C@H]([C@H]3O)O)OCCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

AR-C133913XX | |

CAS RN |

1251765-07-7 | |

| Record name | Ticagrelor metabolite M5 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1251765077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AR-C133913XX | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LNY396KYTZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.